molecular formula C19H24N4O4 B11027013 4-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid

4-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid

Cat. No.: B11027013
M. Wt: 372.4 g/mol
InChI Key: ZNTQZVSKOODDFO-UHFFFAOYSA-N
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Description

4-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]BUTANOIC ACID is a complex organic compound that features a benzotriazine ring, a cyclohexyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group:

    Formation of the Butanoic Acid Moiety: The butanoic acid group is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for certain diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: This compound shares the benzotriazine ring but lacks the cyclohexyl and butanoic acid groups.

    4-Oxo-1,2,3-benzotriazin-3-yl esters: These esters are used in peptide synthesis and have similar structural features.

Uniqueness

4-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]BUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]butanoic acid

InChI

InChI=1S/C19H24N4O4/c24-17(25)6-3-11-20-18(26)14-9-7-13(8-10-14)12-23-19(27)15-4-1-2-5-16(15)21-22-23/h1-2,4-5,13-14H,3,6-12H2,(H,20,26)(H,24,25)

InChI Key

ZNTQZVSKOODDFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCCCC(=O)O

Origin of Product

United States

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